molecular formula C6H11NO3 B1307796 (Diethylamino)(oxo)acetic acid CAS No. 55441-26-4

(Diethylamino)(oxo)acetic acid

Cat. No.: B1307796
CAS No.: 55441-26-4
M. Wt: 145.16 g/mol
InChI Key: DCGDRZCGQSDERQ-UHFFFAOYSA-N
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Description

(Diethylamino)(oxo)acetic acid is an organic compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . It is a white solid that is soluble in water and has various applications in scientific research and industry.

Scientific Research Applications

(Diethylamino)(oxo)acetic acid has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diethylamino)(oxo)acetic acid typically involves the reaction of diethylamine with oxalic acid diethyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Diethylamine+Oxalic acid diethyl ester(Diethylamino)(oxo)acetic acid\text{Diethylamine} + \text{Oxalic acid diethyl ester} \rightarrow \text{this compound} Diethylamine+Oxalic acid diethyl ester→(Diethylamino)(oxo)acetic acid

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Diethylamino)(oxo)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Mechanism of Action

The mechanism of action of (Diethylamino)(oxo)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their conformation, leading to changes in their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • (Diethylamino)(oxo)propanoic acid
  • (Diethylamino)(oxo)butanoic acid
  • (Diethylamino)(oxo)pentanoic acid

Uniqueness

(Diethylamino)(oxo)acetic acid is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its solubility in water and stability under various conditions make it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(diethylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-7(4-2)5(8)6(9)10/h3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGDRZCGQSDERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400383
Record name (DIETHYLAMINO)(OXO)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55441-26-4
Record name 2-(Diethylamino)-2-oxoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55441-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (DIETHYLAMINO)(OXO)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Diethylamino)(oxo)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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